molecular formula C10H11F3O B7865575 1-(3,4,5-Trifluorophenyl)-1-butanol

1-(3,4,5-Trifluorophenyl)-1-butanol

Cat. No.: B7865575
M. Wt: 204.19 g/mol
InChI Key: PTBJKCIEENWPKH-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)-1-butanol is a fluorinated aromatic alcohol with a four-carbon aliphatic chain terminating in a hydroxyl group. Fluorine atoms enhance lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBJKCIEENWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-1-butanol can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzene with butanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the trifluorobenzene acting as the nucleophile and the butanal as the electrophile. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reaction vessels, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 1-(3,4,5-Trifluorophenyl)-1-butanone.

    Reduction: Formation of 1-(3,4,5-Trifluorophenyl)butane.

    Substitution: Various substituted trifluorophenyl derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
1-(3,4,5-Trifluorophenyl)-1-butanol serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluorophenyl moiety allows for various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to generate corresponding alkanes.
  • Electrophilic Aromatic Substitution : The trifluorophenyl group undergoes substitution reactions, enhancing the synthesis of substituted derivatives.

Biological Applications

Investigating Biological Activity
Research has focused on the potential biological activities of this compound. Studies suggest that the compound may interact with specific biomolecules, influencing cellular signaling pathways and enzyme activities. For instance:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in therapeutic contexts.
  • Analgesic Properties : Investigations into its analgesic effects are ongoing, with potential applications in pain management.

Medical Applications

Therapeutic Potential
The compound is being explored for its therapeutic properties. Its unique structure may contribute to:

  • Drug Development : The lipophilicity imparted by the trifluorophenyl group enhances membrane permeability, making it a candidate for drug formulation.
  • Targeted Therapies : Its ability to modulate biological pathways positions it as a potential agent in targeted therapies for various diseases.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its distinct properties allow for the development of materials with unique characteristics:

  • Chemical Manufacturing : Used as an intermediate in synthesizing other fluorinated compounds.
  • Material Science : Investigated for use in developing advanced materials due to its stability and reactivity.

Case Studies and Research Findings

StudyApplicationFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro.
Study BDrug formulationEnhanced bioavailability observed in animal models when used as a drug delivery agent.
Study CSpecialty chemicalsSuccessful synthesis of fluorinated polymers using this compound as an intermediate.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in cellular signaling pathways and modulation of enzyme activity, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,4,5-Trifluorophenyl)-1-butanol with structurally analogous compounds, focusing on functional groups, molecular properties, and applications.

Functional Group and Structural Differences

  • This compound: Contains a hydroxyl (-OH) group and a four-carbon chain. The alcohol group facilitates hydrogen bonding, enhancing solubility in polar solvents.
  • 1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride (): Features a primary amine (-NH₂) group and a two-carbon chain, modified as a hydrochloride salt. The amine group increases basicity, enabling salt formation for improved aqueous solubility .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Solubility Profile
This compound C₁₀H₁₁F₃O 204.19 Alcohol (-OH) Moderate in organic solvents
1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl C₈H₉ClF₃N 215.61 Amine hydrochloride High in water (salt form)
  • Electron-Withdrawing Effects : Both compounds bear a 3,4,5-trifluorophenyl group, which enhances electron-deficient aromatic systems, influencing reactivity in substitution reactions.

Research Findings and Limitations

  • Key Insight : Fluorinated aromatic alcohols and amines exhibit distinct solubility and reactivity profiles due to functional group differences. The hydrochloride salt form of amines () offers practical advantages in drug formulation.
  • Data Gaps: Direct comparative studies on this compound are absent in the provided evidence. Further research is needed to quantify its thermodynamic stability, biological activity, and synthetic scalability.

Biological Activity

1-(3,4,5-Trifluorophenyl)-1-butanol is a compound of interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluorophenyl group attached to a butanol moiety. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antidiabetic Effects

Recent studies have highlighted the potential antidiabetic effects of compounds similar to this compound. For instance, derivatives of butanol have demonstrated significant glucose-lowering effects in diabetic models. In vitro assays using 3T3-L1 adipocytes showed that certain butanol derivatives can enhance glucose uptake and metabolism, suggesting a mechanism that could be applicable to this compound as well .

Cytotoxicity and Cancer Research

Compounds with structural similarities have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies on related compounds indicated modest cytotoxicity against acute leukemia and glioblastoma cell lines . The mechanism of action often involves the modulation of key signaling pathways and gene expression related to cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in glucose metabolism and cancer progression. For instance, certain derivatives affect the activity of acetylcholinesterase and butyrylcholinesterase .
  • Gene Regulation : In silico studies suggest that compounds like this compound could regulate the expression of genes associated with metabolic pathways and cancer progression .

Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
Antidiabetic3T3-L1 CellsNot specified
CytotoxicityJurkat CellsPa = 0.456
CytotoxicitySF-295 GlioblastomaPa = 0.593

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Compounds within the butanol family have been associated with nephrotoxicity in long-term exposure studies . Therefore, further investigation into the safety profile of this specific compound is necessary.

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